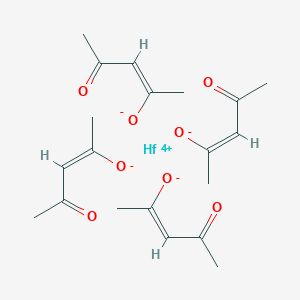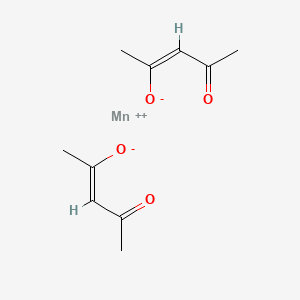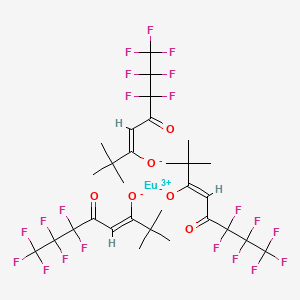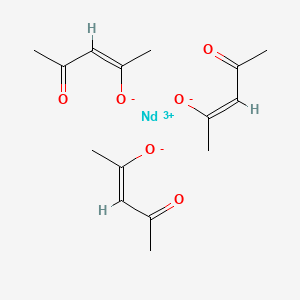
neodymium(3+);(Z)-4-oxopent-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium(3+);(Z)-4-oxopent-2-en-2-olate is a coordination compound involving neodymium, a rare-earth metal, and a ligand derived from 4-oxopent-2-en-2-olate. Neodymium is known for its magnetic properties and is widely used in various high-tech applications. The ligand, 4-oxopent-2-en-2-olate, is an enolate form of a diketone, which can coordinate with metal ions to form stable complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of neodymium(3+);(Z)-4-oxopent-2-en-2-olate typically involves the reaction of neodymium salts, such as neodymium chloride (NdCl3), with the enolate form of 4-oxopent-2-en-2-one. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of neodymium complexes often involves large-scale reactions using neodymium oxide (Nd2O3) as a starting material. The oxide is dissolved in a suitable acid, such as hydrochloric acid, to form neodymium chloride, which is then reacted with the enolate ligand under controlled conditions to produce the desired complex.
Chemical Reactions Analysis
Types of Reactions
Neodymium(3+);(Z)-4-oxopent-2-en-2-olate can undergo various chemical reactions, including:
Oxidation: The neodymium center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to form lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand under mild heating.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield neodymium(IV) species, while reduction could produce neodymium(II) complexes.
Scientific Research Applications
Neodymium(3+);(Z)-4-oxopent-2-en-2-olate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in studies involving metal-ligand interactions and their effects on biological systems.
Medicine: Investigated for potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of high-performance magnets and other advanced materials.
Mechanism of Action
The mechanism by which neodymium(3+);(Z)-4-oxopent-2-en-2-olate exerts its effects involves the coordination of the neodymium ion with the enolate ligand. This coordination can influence the electronic properties of the metal center, making it more reactive in certain chemical processes. The molecular targets and pathways involved depend on the specific application, such as catalytic activity in chemical reactions or interaction with biological molecules in medical research.
Comparison with Similar Compounds
Similar Compounds
Neodymium(III) chloride (NdCl3): A common neodymium salt used in various applications.
Neodymium(III) oxide (Nd2O3): Used in the production of neodymium magnets and other materials.
Neodymium(III) acetate (Nd(CH3COO)3): Employed in organic synthesis and as a catalyst.
Uniqueness
Neodymium(3+);(Z)-4-oxopent-2-en-2-olate is unique due to its specific ligand coordination, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable in specialized applications where other neodymium compounds may not be as effective.
Properties
IUPAC Name |
neodymium(3+);(Z)-4-oxopent-2-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Nd/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEXOUZTFQVNOF-LNTINUHCSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Nd+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Nd+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NdO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2,6-Dichlorobenzyl)sulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B7756826.png)
![3-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-ETHYL-5,6,7,8-TETRAHYDROISOQUINOLINE-4-CARBONITRILE](/img/structure/B7756828.png)
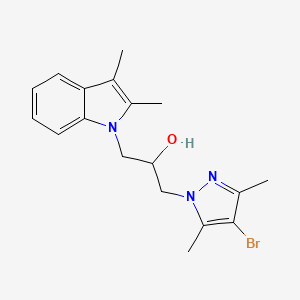
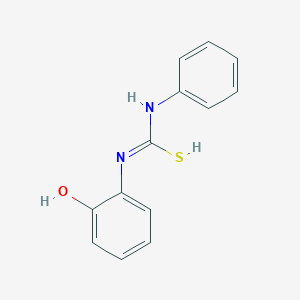
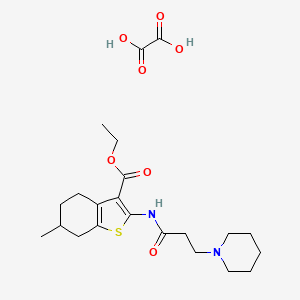
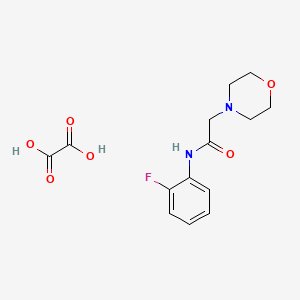
![3-allyl-5-(4-methylphenyl)-2-{[2-oxo-2-(4-phenoxyphenyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7756854.png)
![2-(azepan-1-yl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide](/img/structure/B7756860.png)
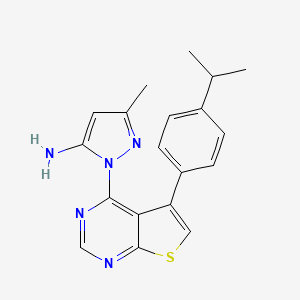
![N-carbamoyl-2-(4-oxo-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B7756867.png)
![METHYL 5-[({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]FURAN-2-CARBOXYLATE](/img/structure/B7756885.png)
